molecular formula C6H6FN3 B2857832 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile CAS No. 1429418-00-7

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B2857832
CAS No.: 1429418-00-7
M. Wt: 139.133
InChI Key: NXXUSKRAQHNUQP-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile is a fluorinated pyrazole derivative of significant interest in medicinal and agrochemical research. Pyrazole rings are known as privileged scaffolds in drug discovery, forming the core structure of compounds with a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . The incorporation of a fluorine atom and a nitrile group into the pyrazole structure is a common strategy in modern lead optimization. The fluorine atom can influence the molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability, while the nitrile group can act as a versatile chemical handle for further synthesis or as a key pharmacophore interacting with biological targets . As a building block, this compound is valuable for constructing more complex molecules, such as pyrazolo[1,5-a]pyrimidines, which have shown promise as potent antiviral agents in scientific studies . Researchers can utilize this chemical in the synthesis of novel heterocyclic compounds for high-throughput screening and the development of new therapeutic candidates. The compound is offered as a high-purity material to ensure consistent and reliable results in experimental settings. Handling should be conducted by qualified professionals in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoroethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3/c7-2-4-10-6(5-8)1-3-9-10/h1,3H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXUSKRAQHNUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCF)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile can be synthesized through several methods, including:

  • Halogenation and Substitution Reactions: Starting with 1H-pyrazole-5-carbonitrile, the compound can undergo halogenation followed by nucleophilic substitution with 2-fluoroethylamine.

  • Cyclization Reactions: Cyclization of appropriate precursors containing fluorinated ethyl groups and cyano functionalities can also yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The fluorinated ethyl group can be oxidized to produce corresponding fluorinated alcohols or carboxylic acids.

  • Reduction: Reduction reactions can convert the cyano group to a primary amine.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Fluorinated alcohols or carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: Utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile with structurally related pyrazole carbonitriles, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications Reference
This compound -CH2CH2F (1), -CN (5) C6H6FN3 139.13* Not reported Pharmaceutical intermediate; high polarity due to -F and -CN
5-Fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile -C6H4F (1), -F (5), -CN (4) C10H5F2N3 205.16 Not reported Dual fluorination enhances metabolic stability; potential kinase inhibitor
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile -CH2CH2Cl (1), -NH2 (5), -CN (4) C6H7ClN4 186.60 Not reported Amino group enables hydrogen bonding; crystallography studies
1-Methyl-4-(pyrimidin-2-ylamino)-1H-pyrazole-5-carbonitrile -CH3 (1), -NH-pyrimidine (4), -CN (5) C9H9N5 200.9 149.8–150.6 Pyrimidine moiety expands π-stacking interactions; used in heterocyclic synthesis
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile -CH2C3H5 (1), -thiophene (3), -CN (5) C12H11N3S 229.3 Not reported Thiophene enhances aromatic interactions; explored in agrochemicals

*Calculated based on molecular formula.

Detailed Research Findings

Structural and Electronic Effects

  • Fluoroethyl vs. Chloroethyl/Alkyl Groups : The fluoroethyl group in the target compound introduces moderate lipophilicity (compared to chloroethyl in ) and metabolic resistance due to C-F bond stability. In contrast, methyl or cyclopropylmethyl substituents (e.g., ) reduce steric hindrance but offer less electronic modulation.
  • Position of Cyano Group: The 5-cyano substituent in the target compound differs from 4-cyano analogs (e.g., ), altering dipole moments and hydrogen-bonding capacity. This positional variance impacts crystal packing and solubility .

Physicochemical Properties

  • Melting Points: While the target compound’s melting point is unreported, analogs like 1-Methyl-4-(pyrimidin-2-ylamino)-1H-pyrazole-5-carbonitrile (149.8–150.6°C) suggest that fluorination may lower melting points due to reduced symmetry .

Biological Activity

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their broad spectrum of biological activities such as anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. The structural modifications in pyrazole compounds significantly influence their pharmacological profiles.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted pyrazoles can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances this activity.

CompoundActivity AgainstReference
This compoundE. coli, S. aureus
3-(methylthio)-1,3-bisaryl-2-propenonesHigh activity against bacteria
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleAnti-tubercular properties

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various animal models. For example, certain derivatives have shown comparable efficacy to established anti-inflammatory drugs like indomethacin.

CompoundInflammation ModelEffectiveness
This compoundCarrageenan-induced edemaComparable to indomethacin
Novel pyrazolesAcetic acid-induced permeabilitySignificant reduction

3. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds have demonstrated inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism often involves cell cycle arrest and induction of apoptosis.

CompoundCancer Cell LineInhibition (%)
This compoundHepG254.25%
Amino-pyrazolesHeLa38.44%

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : Some pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Cell Cycle Modulation : Certain derivatives induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through modulation of Bcl-2 and Bax gene expressions.

Case Studies

Several case studies have investigated the pharmacological profiles of pyrazole derivatives:

  • Study on Antimicrobial Activity : A series of substituted pyrazoles were synthesized and tested against multiple bacterial strains. The study found that specific substitutions significantly enhanced antimicrobial activity compared to standard antibiotics .
  • Anti-inflammatory Research : In a controlled study using carrageenan-induced edema in rats, a derivative of this compound exhibited significant anti-inflammatory effects similar to those observed with traditional NSAIDs .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile, and how can purity be optimized?

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for analogous pyrazole derivatives . Complement with FT-IR (nitrile stretch: ~2200–2250 cm⁻¹) and NMR (¹H: δ 4.8–5.2 ppm for -CH₂F; ¹³C: δ 115–120 ppm for CN) . For advanced validation, perform DFT calculations to compare experimental and theoretical vibrational spectra .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of pyrazole-carbonitrile derivatives?

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

  • Methodological Answer : Analyze hydrogen bonding (N–H···N/F) and π-π stacking using crystallographic data. For example, in 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, N–H···N interactions stabilize the lattice, reducing hygroscopicity . Use Hirshfeld surface analysis to quantify interaction contributions (>15% H-bonding indicates high stability) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to compute HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) . For docking studies, use AutoDock Vina with protein targets (e.g., kinases) and validate with MD simulations (>50 ns trajectories) .

Methodological Best Practices

Q. How to mitigate hazards when handling this compound?

  • Safety Protocol :
  • Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation .
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group.
  • Dispose via licensed waste management services; avoid aqueous discharge due to fluorine content .

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Critical Analysis :
  • Limitations : Low yields in polar aprotic solvents (e.g., DMF); side reactions with free -NH₂ groups.
  • Improvements : Optimize solvent polarity (switch to THF/MeCN mixtures) and employ protecting groups (e.g., Boc for amines) during synthesis .

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